molecular formula C36H44N4O8S4 B114118 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane CAS No. 52667-88-6

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane

Cat. No.: B114118
CAS No.: 52667-88-6
M. Wt: 789 g/mol
InChI Key: SKTWVKMQYXXWNY-UHFFFAOYSA-N
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Description

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane is a synthetic compound known for its unique structure and properties. It is a cyclic tetraazamacrocycle (CTAM) with the molecular formula C36H44N4O8S4 and a molecular weight of 789.02 g/mol . This compound is widely used in various scientific research applications due to its ability to form

Mechanism of Action

Target of Action

The primary targets of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane are metal ions . This compound, also known as DOTA, is a macrocyclic complexing agent that has the ability to complex a variety of metal ions . This property makes it versatile and useful in various applications, particularly in diagnostic imaging .

Mode of Action

The compound interacts with its targets (metal ions) by forming stable complexes . The ease with which it can be modified for different disease states has driven research into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted, and dual-modal imaging agents .

Biochemical Pathways

The compound’s interaction with metal ions affects various biochemical pathways. For instance, it has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope . The compound’s ability to form complexes with metal ions allows it to impact various imaging modalities, including Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging .

Result of Action

The result of the compound’s action is the formation of stable complexes with metal ions, which can be used in various imaging modalities . This has significant implications in the field of diagnostic imaging, where it has made a significant impact .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is very toxic to aquatic life with long-lasting effects . Therefore, it is recommended to avoid release to the environment . Furthermore, it should be stored under nitrogen and protected from light to maintain its stability.

Properties

IUPAC Name

1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4O8S4/c1-29-5-13-33(14-6-29)49(41,42)37-21-23-38(50(43,44)34-15-7-30(2)8-16-34)25-27-40(52(47,48)36-19-11-32(4)12-20-36)28-26-39(24-22-37)51(45,46)35-17-9-31(3)10-18-35/h5-20H,21-28H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTWVKMQYXXWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384364
Record name 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane
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Molecular Weight

789.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52667-88-6
Record name 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane
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Record name 1,4,7,10-Tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane
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Record name 1,4,7,10-tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane
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Record name 1,4,7,10-Tetra-p-tosyl-1,4,7,10-tetraaza-cyclododecane
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Record name 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the structure of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane influence its ability to interact with other molecules?

A1: While the provided research papers [, ] do not directly investigate the interaction of this compound with other molecules, they offer insights into the significance of molecular structure in complex formation. The studies focus on macrocyclic compounds, specifically crown ethers, and their complexation with nicotinamide.

Q2: What analytical techniques were employed to study the complexation behavior of nicotinamide with macrocyclic compounds, including this compound?

A2: The research utilized differential pulse polarography as the primary analytical technique to investigate the complexation behavior of nicotinamide with various macrocyclic compounds, including this compound []. This electrochemical method allowed researchers to monitor shifts in the peak potentials of nicotinamide's polarograms as a function of ligand concentration, thereby enabling the determination of stoichiometry and stability constants for the formed complexes.

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